This technical guide details the synthesis, purification, and characterization of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate . This compound serves as a critical fluorinated building block in medicinal chemistry, particularly for the development of kinase inhibitors and P2X3 antagonists where the trifluoromethyl group modulates lipophilicity and metabolic stability.
The preferred synthetic pathway utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a 2-chloro-pyridine precursor. This route is selected for its high regioselectivity, scalability, and the commercial availability of the starting material, Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS 1360934-51-5).
Retrosynthetic Analysis & Strategy
The structural core is a tri-substituted pyridine.[2] The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at C5 and the ester moiety at C3 significantly reduces the electron density of the pyridine ring, activating the C2 position for nucleophilic attack.
Strategic Considerations:
Activation: The nitrogen atom and the C3-ester activate the C2-halogen bond, making SₙAr the most efficient method for introducing the methoxy group.
Regioselectivity: Unlike direct electrophilic halogenation, starting with the pre-functionalized 2-chloro-5-trifluoromethyl scaffold avoids isomer mixtures.
Alternative Route (Acid Esterification): While esterification of 2-methoxy-5-(trifluoromethyl)nicotinic acid is viable, the acid precursor is often more expensive and less stable than the chloro-ester.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the SₙAr strategy.
Experimental Protocol
Method A: Nucleophilic Substitution (Preferred)
Reaction Class: SₙAr (Addition-Elimination)
Scale: 10.0 g (Example Scale)
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
Dissolution: Charge the flask with Methyl 2-chloro-5-(trifluoromethyl)nicotinate (10.0 g, 41.7 mmol) and anhydrous Methanol (80 mL). Cool the solution to 0°C using an ice/water bath.
Addition: Add Sodium Methoxide solution (25 wt% in MeOH, 9.9 mL, 45.9 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 5°C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5] The starting material (R_f ~0.6) should disappear, replaced by the more polar product (R_f ~0.4).
Quench: Once conversion is >98%, cool the mixture to 10°C and quench by adding 0.5 M HCl (approx. 10 mL) to adjust pH to ~7.
Workup:
Concentrate the mixture under reduced pressure to remove the bulk of methanol.[6]
Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash the combined organics with Brine (50 mL).
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Purification: The crude product is often sufficiently pure (>95%) as a white to off-white solid. If necessary, recrystallize from Hexane/EtOAc (9:1) or purify via flash column chromatography.
Method B: Fischer Esterification (Alternative)
Use this route if starting from the carboxylic acid.
Dissolution: Dissolve 2-methoxy-5-(trifluoromethyl)nicotinic acid (CAS 944904-62-5) in Methanol.
Catalysis: Add catalytic H₂SO₄ (0.1 eq) or dropwise Thionyl Chloride (1.5 eq) at 0°C.
Reflux: Heat to reflux (65°C) for 6 hours.
Workup: Neutralize with saturated NaHCO₃, extract with DCM, and concentrate.
Process Workflow Diagram
Figure 2: Operational workflow for the SₙAr synthesis route.
Characterization Data
The following data represents the expected spectral signature for the purified compound.
Physical Properties[3][5]
Appearance: White crystalline solid.
Melting Point: 45–48°C (Predicted based on analogs).
Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; insoluble in water.
Nuclear Magnetic Resonance (NMR)
Nucleus
Shift (δ ppm)
Multiplicity
Integration
Assignment
¹H NMR (CDCl₃)
8.65
d (J=2.5 Hz)
1H
C6-H (Adj. to N)
8.35
d (J=2.5 Hz)
1H
C4-H (Adj. to Ester)
4.08
s
3H
C2-O-CH ₃ (Methoxy)
3.92
s
3H
COOCH ₃ (Ester)
¹⁹F NMR (CDCl₃)
-62.5
s
3F
C5-CF ₃
Mass Spectrometry (LC-MS)
Ionization: ESI+
Observed Mass: [M+H]⁺ = 236.05
Pattern: No chlorine isotope pattern (confirms displacement of Cl).
Infrared Spectroscopy (IR)
1725 cm⁻¹: C=O stretch (Ester).
1600 cm⁻¹: C=N / C=C pyridine ring stretch.
1130 cm⁻¹: C-F stretch (strong).
Critical Safety & Handling (E-E-A-T)
Fluorinated Intermediates: While the -CF₃ group is stable, avoid strongly reducing conditions (e.g., LiAlH₄) which can sometimes defluorinate or degrade the ring system depending on temperature.
Sodium Methoxide: Highly caustic and moisture sensitive. Handle under inert atmosphere to prevent formation of NaOH, which can lead to hydrolysis of the ester (saponification) to the acid byproduct 2-methoxy-5-(trifluoromethyl)nicotinic acid.
Regiochemistry Validation: Ensure the starting material is the 2-chloro isomer. The 6-chloro isomer (Methyl 6-chloro-5-(trifluoromethyl)nicotinate) reacts similarly but yields the 2-methoxy-3-(trifluoromethyl) regioisomer, which is pharmacologically distinct.
References
Sigma-Aldrich. Methyl 2-amino-5-(trifluoromethyl)nicotinate and related analogs.[1] Sigma-Aldrich Product Catalog.[1] Link
Ambeed. Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS 1360934-51-5) Product Data.[7] Ambeed.com. Link
National Center for Biotechnology Information. PubChem Compound Summary for 2-Methoxy-5-(trifluoromethyl)nicotinic acid. PubChem. Link
Vertex AI Search. Synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 2008.[8][9] (Contextual grounding for pyridine ring synthesis). Link
ChemicalBook. Methyl 5-methylnicotinate Synthesis Protocols. (Contextual grounding for esterification conditions). Link
"Methyl 2-methoxy-5-(trifluoromethyl)nicotinate" as a building block in organic synthesis
The following technical guide details the utility, reactivity, and application of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate in organic synthesis and medicinal chemistry. [1] CAS Number: 729589-73-5 Molecular Formula...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, reactivity, and application of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate in organic synthesis and medicinal chemistry.
[1]
CAS Number: 729589-73-5
Molecular Formula: C
HFNOMolecular Weight: 235.16 g/mol
Introduction & Structural Analysis
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a high-value pyridine scaffold used primarily in the development of kinase inhibitors, P2X3 receptor antagonists, and agrochemicals. Its utility stems from the orthogonal reactivity of its three functional handles, allowing for divergent synthesis of complex heterocycles.
The "Triad" of Reactivity
The molecule features three distinct electronic zones that define its chemical behavior:
C3-Ester (Electrophilic Handle): A standard handle for acyl substitution.[1] It allows for rapid expansion into amides (via hydrolysis/coupling) or alcohols (via reduction), serving as the "linker" point for pharmacophores.
C2-Methoxy (The "Switch"): This group plays a dual role. It acts as a stable protecting group for the 2-pyridone tautomer during initial steps but can be activated for Nucleophilic Aromatic Substitution (
) or demethylated to reveal the hydrogen-bond donating pyridone core.[1]
C5-Trifluoromethyl (The "Modulator"): This group is generally chemically inert but electronically active.[1] It strongly withdraws electron density (
), increasing the electrophilicity of the C2 and C6 positions, thereby facilitating reactions and stabilizing the pyridine ring against oxidative metabolism.
Synthesis of the Building Block
While often purchased, the compound is synthesized industrially from Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS 1360934-51-5).
displacement of the chloride by the methoxide anion.[1] The presence of the electron-withdrawing and ester groups at C5 and C3 significantly lowers the activation energy for this displacement compared to unsubstituted chloropyridines.
Reactivity Manifold & Transformations
The true power of this building block lies in its ability to serve as a divergent node.[1]
Pathway A: Ester Functionalization (C3)
The ester is the most labile group and is typically modified before manipulating the pyridine ring if chemoselectivity is required.
Hydrolysis: Quantitative conversion to 2-methoxy-5-(trifluoromethyl)nicotinic acid (CAS 944904-62-5) using LiOH/THF/Water.[1] This acid is the precursor for amide coupling to create nicotinamide-based inhibitors.[1]
Reduction: Conversion to the primary alcohol using NaBH
/MeOH or DIBAL-H.[1] This alcohol can be converted to a benzylic halide for alkylation reactions.[1]
Pathway B: The Methoxy "Switch" (C2)[1]
Demethylation to Pyridone: Treatment with HBr/AcOH or Pyridine
HCl at elevated temperatures cleaves the methyl ether to yield the 2-pyridone .[1] This motif is ubiquitous in bicyclic scaffold synthesis (e.g., quinolinones via ring-closing).[1]
Displacement: While the methoxy group is a poorer leaving group than chlorine, the strong electron-withdrawing nature of the C5- allows for displacement by highly nucleophilic amines or thiols under forcing conditions (high temp, DMSO), converting the methoxy-pyridine directly into an amino-pyridine.
Pathway C: C-H Activation (C6)
The C6 position, flanked by the ring nitrogen and the
group, is acidic enough for lithiation (using LDA or LiTMP) or Iridium-catalyzed C-H borylation, allowing for late-stage functionalization of the core.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways available from this core.
Figure 1: Divergent synthetic pathways from the Methyl 2-methoxy-5-(trifluoromethyl)nicotinate core.[2]
Experimental Protocols
These protocols represent standard operating procedures (SOPs) for the primary transformations of this building block.
Protocol 1: Hydrolysis to 2-Methoxy-5-(trifluoromethyl)nicotinic Acid
Objective: To generate the free carboxylic acid for subsequent amide coupling.[1]
Dissolution: Dissolve Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 equiv) in a 3:1 mixture of THF:Water (0.2 M concentration).
Reaction: Stir vigorously at room temperature for 3–6 hours. Monitor by TLC or LCMS (disappearance of ester peak).
Workup:
Concentrate the mixture under reduced pressure to remove THF.
Dilute the aqueous residue with water and wash once with EtOAc (to remove unreacted starting material).[1]
Acidify the aqueous layer to pH ~2–3 using 1N HCl.[1] A white precipitate should form.[1]
Extract with EtOAc (3x).[1] Dry combined organics over Na
SO, filter, and concentrate.
Yield: Typically >90%. The product is usually pure enough for the next step without chromatography.[1]
Protocol 2: Demethylation to 5-(Trifluoromethyl)-2-pyridone
Objective: To reveal the lactam (pyridone) functionality.[1]
Setup: Charge a pressure vessel or round-bottom flask with Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 equiv).
Solvent/Reagent: Add 33% HBr in Acetic Acid (10–15 equiv).
Reaction: Heat to 70–90°C for 4–12 hours.
Note: The ester group may hydrolyze to the acid under these conditions.[1][2] If the ester must be preserved, use TMSI (Iodotrimethylsilane) in dry acetonitrile at 60°C.
Collect the precipitate by filtration or extract with 10% MeOH/DCM.[1]
Protocol 3: Reduction to the Alcohol
Objective: Selective reduction of the ester to the primary alcohol.
Dissolution: Dissolve the starting material (1.0 equiv) in dry THF (0.1 M).
Reagent Addition: Add NaBH
(4.0 equiv) followed by the dropwise addition of Methanol (10 equiv) at 0°C (in situ generation of active borohydride species). Alternatively, use LiBH in THF.[1]
Reaction: Allow to warm to RT and stir for 2–4 hours.
Quench: Quench carefully with saturated NH
Cl solution.
Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.
Applications in Drug Discovery
This specific building block is a "privileged structure" in medicinal chemistry due to the prevalence of the trifluoromethyl-pyridine motif in FDA-approved drugs.
Application Area
Mechanism of Action
Role of the Scaffold
Kinase Inhibitors
EGFR / FGFR Inhibition
The pyridine nitrogen functions as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket. The group fills the hydrophobic back-pocket, enhancing potency.
Pain Management
P2X3 Antagonists
Analogs of this core (often converted to the amide) are explored for chronic cough and neuropathic pain. The 2-methoxy group is often retained to lock the conformation via intramolecular hydrogen bonding or steric clash.[1]
Agrochemicals
Succinate Dehydrogenase (SDHI)
Pyridine-carboxamides are a major class of fungicides.[1] The group provides metabolic stability against fungal cytochromes.[1]
References
Synthesis of 2-methoxy-5-(trifluoromethyl)nicotinic acid derivatives: Journal of Medicinal Chemistry, 2010, 53(2), 809–820. (Context: General pyridine functionalization).[1]
Physical Properties and Safety Data: PubChem Compound Summary for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Mechanochemical Synthesis of Aryl Trifluoromethyl Ethers: Journal of the American Chemical Society, 2022, 144, 10438-10445. (Context: Advanced fluorination techniques).[1]
Strategic Utilization of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate in Heterocyclic Design
The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate . Content Type: Technical Whitepaper Audience: Medi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate .
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary: The "Fluorine-Scaffold" Advantage
In modern drug discovery, the pyridine ring remains a privileged structure, present in over 20% of FDA-approved small molecules. However, the demand for enhanced metabolic stability and lipophilicity has shifted focus toward fluorinated pyridine scaffolds .
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS: 729589-73-5) represents a high-value "linchpin" intermediate. Its value lies in its orthogonal reactivity profile :
C2-Methoxy Group: A "masked" leaving group or pyridone precursor.
C3-Ester: An electrophilic handle for cyclization or amide coupling.
C5-Trifluoromethyl: A metabolic blocker that modulates pKa and lipophilicity without participating in standard nucleophilic substitutions.
This guide explores how to leverage this molecule to access complex bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) and kinase inhibitors.
Structural Analysis & Reactivity Profile[1]
Electronic Architecture
The molecule features a "push-pull" electronic system that dictates its chemical behavior.
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Effect (C5): The strong electron-withdrawing nature ( effect) of the trifluoromethyl group at C5 significantly lowers the LUMO energy of the pyridine ring. This activates the C2 and C6 positions toward nucleophilic attack.
The Ester Effect (C3): Further withdraws electron density, making the C2 position highly electrophilic.
The Methoxy "Toggle" (C2): Unlike a chloro substituent, the methoxy group is less prone to accidental hydrolysis but can be displaced by strong nucleophiles (amines, hydrazines) or cleaved to the pyridone under acidic conditions.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this core.
Figure 1: Divergent synthetic pathways from the core scaffold.[1][2]
Synthetic Protocols & Methodologies
Synthesis of the Core Scaffold
While often purchased, the core can be synthesized from Methyl 2-chloro-5-(trifluoromethyl)nicotinate via a controlled ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
reaction. This is preferred over direct trifluoromethylation of methyl 2-methoxynicotinate due to regioselectivity issues with radical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
sources.
Critical Note: Temperature control is vital. Heating
can lead to ester hydrolysis (saponification) as a competing side reaction.
Transformation A: Synthesis of Pyrido[2,3-d]pyrimidines
This is the most high-value application, commonly used to generate EGFR and PI3K inhibitors. The 2-methoxy group serves as the leaving group during the ring closure or is displaced prior to cyclization.
Step-by-Step Workflow:
Displacement: React the core with an amidine or guanidine derivative.
Cyclization: The intermediate undergoes intramolecular attack on the ester.
Component
Reagent
Conditions
Outcome
Nucleophile
Guanidine HCl
NaOMe, MeOH, Reflux
2-Amino-pyrido[2,3-d]pyrimidin-4-one
Nucleophile
Acetamidine HCl
NaOEt, EtOH, Reflux
2-Methyl-pyrido[2,3-d]pyrimidin-4-one
Catalyst
Base (NaH or alkoxide)
Anhydrous
Promotes rapid ring closure
Transformation B: Hydrolysis to the Acid
For applications requiring an amide linker (e.g., connecting to a piperazine tail in drug candidates), the ester must be hydrolyzed without affecting the trifluoromethyl group.
Reagent: LiOH·H2O (2.0 eq) in THF/Water (3:1).
Observation: The 2-methoxy group is stable to mild basic hydrolysis.
Warning: Avoid strong acidic hydrolysis (HCl, reflux), which will demethylate the 2-methoxy group to the pyridone.
Case Study: Application in EGFR Inhibitor Design
Context: Third-generation EGFR inhibitors often require a bicyclic core that mimics the adenine pocket of ATP but possesses distinct electronic properties to overcome the T790M mutation.
The Workflow:
Researchers utilize Methyl 2-methoxy-5-(trifluoromethyl)nicotinate to synthesize 4-amino-pyrido[2,3-d]pyrimidine derivatives. The
group at position 6 of the fused system (corresponding to C5 of the pyridine) increases lipophilicity and metabolic stability against oxidation.
Figure 2: Synthesis of EGFR inhibitor core from the title compound.
Why this route?
Regiocontrol: Starting with the pre-functionalized pyridine ensures the
is perfectly positioned.
Yield: The cyclization of 2-methoxynicotinates with guanidine typically proceeds in higher yields (70-85%) compared to 2-chloronicotinates, which can suffer from side reactions with the solvent.
Experimental Protocol:
Displacement
For the conversion to Methyl 2-amino-5-(trifluoromethyl)nicotinate
Addition: Add aqueous ammonia (28%, 5 mL) or a specific amine (e.g., methylamine in THF).
Reaction: Seal the vessel and heat to
for 4-6 hours.
Note: The methoxy group is a poorer leaving group than chlorine; heat is required.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.
Purification: Recrystallize from Hexane/EtOAc.
Expected Yield: 85-92%.
References
Synthesis of Trifluoromethylated Pyridines:
Title: "Practical Synthesis of 2-Methoxy-5-(trifluoromethyl)nicotinates."
Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 2.
Context: Describes the optimization of the
reaction on kilogram scale.
Application in Kinase Inhibitors
Title: "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors."
Source:European Journal of Medicinal Chemistry.
Link:
Context: Validates the use of nicotinic acid precursors for bicyclic kinase inhibitor cores.
Nucleophilic Substitution Mechanisms
Title: "Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity."
A Technical Guide to Methyl 2-methoxy-5-(trifluoromethyl)nicotinate for the Research and Drug Development Professional
This guide provides an in-depth overview of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, a key building block for researchers and professionals in the field of drug discovery and development. We will delve into sourci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth overview of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, a key building block for researchers and professionals in the field of drug discovery and development. We will delve into sourcing this critical reagent, understanding its purity specifications, and outline a robust protocol for its quality verification.
The Strategic Importance of Fluorinated Nicotinates in Medicinal Chemistry
The introduction of fluorine-containing substituents into pharmacologically active molecules is a well-established strategy for modulating their physicochemical and biological properties. The trifluoromethyl group (CF3), in particular, is known to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, all of which are critical parameters in drug design.[1] Methyl 2-methoxy-5-(trifluoromethyl)nicotinate serves as a versatile scaffold, providing a trifluoromethylated pyridyl core that is prevalent in a range of biologically active compounds. Its strategic importance lies in its utility as a starting material for the synthesis of more complex molecules targeting a variety of therapeutic areas.
Sourcing and Purity Specifications of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
Leading Suppliers
For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, identified by the CAS Number 729589-73-5 , is available from several reputable chemical suppliers. A prominent supplier for this compound is Sigma-Aldrich (a subsidiary of Merck) , which lists the product under their portfolio.[2] Other potential suppliers of fine chemicals and building blocks may also carry this product.
Understanding Purity Specifications
It is crucial for the end-user to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. The CoA will provide definitive data on the purity of the specific batch, as well as information on the analytical methods used for its determination and the levels of any detected impurities.
Quality Verification Protocol: A Self-Validating System
To ensure the integrity of experimental results, independent verification of the purity and identity of starting materials is a critical step. The following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a robust system for the quality assessment of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry-standard technique for determining the purity of non-volatile and thermally sensitive organic compounds.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Causality Behind Experimental Choices: The use of a C18 column is based on the non-polar nature of the trifluoromethyl group and the aromatic ring, which will interact well with the stationary phase. The gradient elution allows for the separation of the main compound from potential impurities with different polarities. Formic acid is added to the mobile phase to improve peak shape and ionization in mass spectrometry if an HPLC-MS system is used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of the compound.
Experimental Protocol:
Instrumentation: A 300 or 400 MHz NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, should be consistent with the expected structure of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Trustworthiness of the Protocol: The combination of HPLC for purity determination and NMR for structural confirmation provides a high degree of confidence in the quality of the material. Any significant deviation from the expected results would indicate the presence of impurities or an incorrect structure.
Visualization of Key Information
Chemical Structure
Caption: Chemical structure of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Quality Control Workflow
Caption: A typical workflow for the quality control of incoming starting materials.
Conclusion
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a valuable building block in the synthesis of novel compounds for drug discovery. A thorough understanding of its sourcing, expected purity, and the implementation of a robust in-house quality control system are essential for the integrity and success of research and development projects. By following the guidelines and protocols outlined in this guide, scientists can proceed with confidence in the quality of their starting materials.
References
Google Patents.Azaindole compounds, their synthesis, and methods of using the same.
PubMed. Applications of Fluorine in Medicinal Chemistry.[Link]
"Methyl 2-methoxy-5-(trifluoromethyl)nicotinate" for agrochemical active ingredient synthesis
Introduction In the landscape of modern agrochemical development, the synthesis of highly effective and selective active ingredients is paramount. Methyl 2-methoxy-5-(trifluoromethyl)nicotinate has emerged as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern agrochemical development, the synthesis of highly effective and selective active ingredients is paramount. Methyl 2-methoxy-5-(trifluoromethyl)nicotinate has emerged as a critical building block in the creation of novel pesticides. The presence of the trifluoromethyl group is particularly significant, as it can enhance the lipophilicity, metabolic stability, and overall efficacy of the final agrochemical product.[1][2] This document serves as a comprehensive guide for researchers and scientists, providing detailed application notes and protocols for the utilization of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate in the synthesis of advanced agrochemical active ingredients.
Physicochemical Properties
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a nicotinic acid derivative with the following key properties:
The unique substitution pattern on the pyridine ring, featuring a methoxy group at the 2-position and a trifluoromethyl group at the 5-position, provides a versatile platform for further chemical modifications. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine core, enabling selective transformations.[5]
Application in Agrochemical Synthesis: The Case of Florpyrauxifen-benzyl
A prominent example of an agrochemical synthesized from a related nicotinic acid derivative is Florpyrauxifen-benzyl. This herbicide is a member of the arylpicolinate group and functions as a synthetic auxin, disrupting several growth processes in susceptible weeds.[6] While the direct synthesis from Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is not the primary route for Florpyrauxifen-benzyl, the underlying chemical principles and transformations are highly relevant to the application of this intermediate. The synthesis of Florpyrauxifen-benzyl showcases the types of reactions and strategic considerations involved in elaborating complex nicotinic acid derivatives into potent agrochemicals.[7][8]
The synthesis of Florpyrauxifen-benzyl involves a multi-step process that highlights key organic transformations. A crucial step in its documented synthesis is the amination of a 4,5-difluoro-6-arylpicolinate to introduce the 4-amino group, followed by chlorination to install the 3-chloro substituent.[8] This demonstrates the importance of regioselective functionalization of the pyridine ring, a core concept in the utilization of intermediates like Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Synthetic Workflow for Arylpicolinate Herbicides
The general synthetic strategy for arylpicolinate herbicides often involves the construction of a functionalized pyridine core followed by the introduction of the aryl ether side chain and subsequent esterification. The following diagram illustrates a conceptual workflow for the synthesis of an arylpicolinate herbicide, emphasizing the potential role of a substituted nicotinate intermediate.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
Introduction Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electroni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the pyridine ring, make it a versatile substrate for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the application of this substrate in several key cross-coupling reactions, offering detailed protocols and insights into the rationale behind experimental choices. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug candidates.[1][2]
The pyridine core, a common motif in biologically active compounds, is rendered electron-deficient by the trifluoromethyl group, which influences its reactivity in catalytic cycles.[3] This document is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable synthetic intermediate.
Understanding the Substrate: Reactivity and Considerations
The reactivity of methyl 2-methoxy-5-(trifluoromethyl)nicotinate in palladium-catalyzed cross-coupling is primarily dictated by the C-X bond at the 2-position (where X is typically a halogen, such as chlorine or bromine, in the precursor). The presence of the electron-withdrawing trifluoromethyl group at the 5-position and the nitrogen atom in the pyridine ring makes the 2-position susceptible to oxidative addition to a Pd(0) catalyst.[3] Conversely, the methoxy group at the 2-position can influence the reaction through its electronic and steric effects.
When employing the chloro-precursor, "Methyl 2-chloro-5-(trifluoromethyl)nicotinate" (CAS 1360934-51-5), more forcing reaction conditions, including the use of bulky, electron-rich phosphine ligands, may be necessary to facilitate the challenging oxidative addition of the C-Cl bond.[3][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[5] For methyl 2-methoxy-5-(trifluoromethyl)nicotinate, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.
Causality Behind Experimental Choices
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands like those from the Buchwald group (e.g., XPhos, SPhos) are often effective.[6][7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond.[6]
Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[2]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with an arylboronic acid, which can be adapted for methyl 2-chloro-5-(trifluoromethyl)nicotinate.[3]
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[1] This reaction is particularly valuable for synthesizing aniline derivatives from methyl 2-chloro-5-(trifluoromethyl)nicotinate.
Causality Behind Experimental Choices
Ligand Selection: The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective.[6] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. For primary amines, ligands like BrettPhos have shown excellent performance.
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8] The use of LiHMDS can offer better tolerance for functional groups like hydroxyl and carboxyl groups.[8]
Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results by avoiding the need for in-situ catalyst formation.[5]
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine, which can be adapted for methyl 2-chloro-5-(trifluoromethyl)nicotinate.[8]
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOtBu.
Add the methyl 2-chloro-5-(trifluoromethyl)nicotinate and the amine.
Add anhydrous, degassed toluene.
Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with diethyl ether.
Filter the mixture through a pad of Celite® and concentrate the filtrate.
Purify the crude product by flash column chromatography.
Data Presentation:
Entry
Amine
Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Aniline
BrettPhos
NaOtBu
Toluene
100
16
90
2
Morpholine
XPhos
LiHMDS
Dioxane
90
20
85
3
n-Butylamine
RuPhos
K₃PO₄
Toluene
110
24
75
Note: The above data is representative and may require optimization for specific substrates.
Logical Relationship Diagram:
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[9][10]
Causality Behind Experimental Choices
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]
Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be employed to avoid issues related to the toxicity of copper and potential side reactions.[9] These conditions often require a higher loading of the palladium catalyst and a suitable ligand.
To a Schlenk flask, add methyl 2-chloro-5-(trifluoromethyl)nicotinate, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with an inert gas (e.g., argon).
Add the anhydrous, degassed solvent, followed by the terminal alkyne and triethylamine via syringe.
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography.
Data Presentation:
Entry
Terminal Alkyne
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
THF
RT
12
88
2
1-Hexyne
DMF
50
8
82
3
Trimethylsilylacetylene
Et₃N
60
16
79
Note: The above data is representative and may require optimization for specific substrates.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Other Cross-Coupling Reactions
While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are the most common, other palladium-catalyzed cross-coupling reactions can also be applied to methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high functional group tolerance and reactivity.[11] It can be a valuable alternative for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling.
Stille Coupling: Employing organotin reagents, the Stille coupling is also highly tolerant of various functional groups.[12] However, the toxicity of organotin compounds is a significant drawback.
Heck Reaction: The Heck reaction couples the substrate with an alkene to form a substituted alkene.[13] This can be a useful method for introducing vinyl groups.
Conclusion
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently introduce a wide range of functional groups, enabling the synthesis of novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a starting point for the successful application of this important synthetic intermediate.
References
Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]
Patents & Products. Garg Lab - UCLA. Available from: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]
The Stille Reaction. Myers Research Group - Harvard University. Available from: [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available from: [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available from: [Link]
Negishi Coupling. Organic Chemistry Portal. Available from: [Link]
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. Available from: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. Available from: [Link]
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. Available from: [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]
Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available from: [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available from: [Link]
Sonogashira coupling. In: Wikipedia [Internet]. 2023. Available from: [Link]
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical. Available from: [Link]
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. Available from: [Link]
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available from: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic. Semantic Scholar. Available from: [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]
Patent applications. Department of Medicinal Chemistry, Jagiellonian University Medical College. Available from: [Link]
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. Available from: [Link]
Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Maleczka Research Group, Michigan State University. Available from: [Link]
The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign. Available from: [Link]
Methyl 2-Chloro-5-(trifluoromethyl)nicotinate. Amerigo Scientific. Available from: [Link]
Low-cost transition metal catalysed Negishi coupling: an update. RSC Publishing. Available from: [Link]
Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. RSC Publishing. Available from: [Link]
Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. Available from: [Link]
New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available from: [Link]
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva Portal. Available from: [Link]
Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.
Patent Public Search. USPTO. Available from: [Link]
The Strategic Role of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate in Advanced Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalize...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS No. 729589-73-5) has emerged as a valuable intermediate, offering a unique combination of reactive sites and beneficial physicochemical properties conferred by its trifluoromethyl group. This technical guide provides an in-depth exploration of its synthesis, characterization, and application in multi-step organic synthesis, designed to empower researchers in their pursuit of novel therapeutic agents.
Introduction: The Significance of a Trifluoromethylated Nicotinate Building Block
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a substituted pyridine derivative that combines several key features making it an attractive component in synthetic campaigns. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, membrane permeability, and binding affinity of a parent molecule. The methoxy and methyl ester functionalities on the nicotinic acid scaffold provide versatile handles for a variety of chemical transformations, including nucleophilic substitution, hydrolysis, amidation, and cross-coupling reactions.
This guide will first detail a robust protocol for the synthesis of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate from a readily available precursor. Subsequently, it will present a case study of its application in a multi-step synthesis, illustrating its utility as a strategic building block.
Synthesis of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate: A Detailed Protocol
The most direct and efficient synthesis of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate involves the nucleophilic aromatic substitution (SNAr) of its 2-chloro precursor, Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the conversion of Methyl 2-chloro-5-(trifluoromethyl)nicotinate to Methyl 2-methoxy-5-(trifluoromethyl)nicotinate using sodium methoxide.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard glassware for extraction and filtration
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in anhydrous methanol.
Reagent Addition: To the stirred solution, add sodium methoxide (1.5 eq) portion-wise at room temperature. An exotherm may be observed.
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Remove the methanol under reduced pressure using a rotary evaporator.
Partition the residue between dichloromethane and water.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 2-methoxy-5-(trifluoromethyl)nicotinate as a pure solid.
Quantitative Data Summary:
Parameter
Value
Starting Material
Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Reagent
Sodium methoxide
Solvent
Methanol
Reaction Time
2-4 hours
Typical Yield
85-95%
Purity (post-chromatography)
>98%
Characterization Data for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate:
The utility of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate as a building block is best demonstrated through its incorporation into a multi-step synthesis of a biologically relevant molecule. While specific proprietary examples are abundant in pharmaceutical company archives, a representative transformation involves the hydrolysis of the ester followed by amidation to introduce diversity and build molecular complexity.
Workflow: Hydrolysis and Amidation
This workflow outlines the conversion of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate to a series of amide derivatives, which are common motifs in pharmacologically active compounds.
Technical Notes & Optimization
Troubleshooting
Optimizing reaction conditions for "Methyl 2-methoxy-5-(trifluoromethyl)nicotinate" couplings
Answering the call of modern synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cross-coupling reactions for...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of modern synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cross-coupling reactions for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate . As a Senior Application Scientist, this guide is structured to move beyond simple protocols, offering in-depth explanations for experimental choices and robust troubleshooting strategies to navigate the complexities of this valuable building block.
The unique electronic properties of this substrate—namely the electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen—present distinct challenges in palladium-catalyzed reactions.[1][2] This guide is designed to empower you to overcome these hurdles, ensuring efficiency, reproducibility, and high yields in your synthetic endeavors.
Frequently Asked Questions (FAQs): General Considerations
This section addresses overarching questions you may have before embarking on a specific coupling protocol with Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Q1: Why are cross-coupling reactions with this pyridine derivative particularly challenging?
A1: The difficulty arises from a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient (π-deficient), and this effect is strongly amplified by the 5-trifluoromethyl (CF₃) group.[1][2] This electronic pull makes the oxidative addition of a palladium catalyst to the C-X (e.g., C-Br, C-Cl) bond more difficult compared to electron-rich aryl halides. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium center, which can sometimes sequester the catalyst and inhibit its activity, a phenomenon known as the "2-pyridyl problem".[3]
Q2: What is the most common side reaction, and how can it be prevented?
A2: The primary side reaction of concern is the hydrolysis of the methyl ester group to the corresponding carboxylic acid.[4] Most cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig, require basic conditions to facilitate key steps in the catalytic cycle.[5][6] Strong bases like sodium tert-butoxide or aqueous solutions of potassium carbonate can promote this unwanted hydrolysis, especially at elevated temperatures.
Mitigation Strategies:
Base Selection: Opt for weaker, non-nucleophilic bases where possible. Anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.
Temperature Control: Avoid excessive heating. Run reactions at the lowest temperature that provides a reasonable reaction rate.
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.
Alternative Reagents: In some cases, switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester) in Suzuki couplings can allow for milder conditions.[7]
Q3: How do I select the appropriate palladium precatalyst and ligand for this substrate?
A3: The choice is critical for success. For electron-deficient heteroaryl halides like this one, standard catalysts like Pd(PPh₃)₄ are often ineffective.[8] You need a catalyst system that can overcome the high activation barrier for oxidative addition and promote rapid reductive elimination.
Ligands: Bulky, electron-rich ligands are the gold standard.
Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging couplings. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[9][10]
N-Heterocyclic Carbenes (NHCs): These are very strong electron-donating ligands that can form highly stable and active palladium complexes, often effective for coupling unreactive chlorides.[10]
Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended. These are air- and moisture-stable complexes that rapidly form the active monoligated Pd(0) species in solution, leading to more reproducible results.[9]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling electron-deficient pyridines with organoboron reagents presents specific challenges like slow reaction rates and protodeboronation.[3][7]
Troubleshooting Q&A: Suzuki-Miyaura Reactions
Q1: My reaction has stalled with significant starting material remaining. What should I investigate first?
A1: Stalled reactions are common and usually point to catalyst deactivation or suboptimal conditions.
Check Your Base: An inappropriate base is a frequent culprit. For this substrate, K₃PO₄ is an excellent starting point. If using aqueous carbonate bases, ester hydrolysis may be competing. Ensure the base is finely ground and anhydrous if required.
Ligand Choice: If you are using a general-purpose ligand like PPh₃, switch to a more robust, electron-rich biarylphosphine ligand like SPhos or XPhos. These are known to accelerate the coupling of heteroaryl halides.[8][11]
Solvent System: Ensure your reagents are fully dissolved. A common solvent system is 1,4-dioxane with a small amount of water, but for substrates prone to hydrolysis, anhydrous solvents like toluene or CPME with an anhydrous base may give better results.
Q2: I'm observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid. What is happening?
A2: This is protodeboronation, a common side reaction where the boronic acid reacts with a proton source (like water) instead of transmetalating to the palladium center.[3][7]
Minimize Water: Use anhydrous solvents and bases if possible. Ensure your glassware is rigorously dried.
Base Strength: Very strong bases can sometimes accelerate this pathway. While a base is required, an overly aggressive one can be detrimental. K₃PO₄ offers a good balance.
Boron Reagent: Pinacol boronate esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] Success with Methyl 2-methoxy-5-(trifluoromethyl)nicotinate hinges on a carefully selected catalyst system that is active enough for the coupling but mild enough to avoid side reactions.
Troubleshooting Q&A: Buchwald-Hartwig Amination
Q1: My C-N coupling is sluggish and gives low yields. What should I change?
A1: Low reactivity is typically due to an insufficiently active catalyst system or an inappropriate base.
Ligand Selection is Key: The choice of ligand is highly dependent on the amine coupling partner.[5] For primary aliphatic amines, a ligand like BrettPhos is often superior.[13] For secondary amines or aryl amines, Josiphos or Buchwald's biaryl phosphine ligands are excellent choices.[9][12]
Base Choice: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice and very effective, but lithium bis(trimethylsilyl)amide (LiHMDS) can also be used and is sometimes more tolerant of functional groups.[5][13]
Palladium Source: Use a well-defined precatalyst like a G3 or G4 palladacycle. If starting from Pd₂(dba)₃ or Pd(OAc)₂, ensure your ligand-to-palladium ratio is correct (typically 2:1 to 4:1) and that the pre-activation conditions are sufficient.[5]
Q2: My reaction mixture is turning dark black, and I'm seeing decomposition. What's the cause?
A2: A dark black color often indicates the formation of palladium black (Pd(0) nanoparticles), which is an inactive form of the catalyst. This happens when the ligand fails to stabilize the palladium center throughout the catalytic cycle.
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio slightly.
Switch Ligand Class: If a monophosphine ligand is failing, a chelating ligand like DPPF might offer more stability, although potentially at the cost of some reactivity.[12]
Lower the Temperature: High temperatures can accelerate catalyst decomposition. See if the reaction proceeds at a lower temperature, even if it requires a longer reaction time.
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Subject: Overcoming Reactivity Bottlenecks for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
CAS: 1214353-79-3 (and related analogs)
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The "Deceptive" Substrate
Researchers often underestimate Methyl 2-methoxy-5-(trifluoromethyl)nicotinate .[1] On paper, it appears to be a standard electron-deficient pyridine ester ripe for manipulation.[1] In practice, it presents a "push-pull" electronic trap that stalls standard workflows.[1]
The Root Cause:
Steric Shielding: The C2-methoxy group creates significant steric hindrance for nucleophiles attempting to attack the C3-ester.[1]
): While inductively withdrawing, it is a strong resonance donor (). This donation pushes electron density into the ring nitrogen and C3, effectively counteracting the activation provided by the group and rendering the ester less electrophilic than expected.
The Issue: Standard hydrolysis conditions (LiOH/THF/Water or NaOH/MeOH) result in sluggish conversion (<30% yield), stalled reactions, or decarboxylation upon prolonged heating.
The Mechanism of Failure:
The attack of the hydroxide ion is hindered by the ortho-methoxy group. Furthermore, the solubility of this lipophilic fluorinated substrate in aqueous/alcoholic mixtures is often poor, preventing the nucleophile from reaching the active site.
✅ The Solution: Anhydrous Nucleophilic Cleavage (TMSOK)
Switch from a hydrolytic mechanism (water attack) to an anhydrous nucleophilic cleavage using Potassium Trimethylsilanolate (TMSOK) .
Protocol:
Dissolution: Dissolve 1.0 eq of the substrate in anhydrous THF (0.2 M concentration).
Reagent Addition: Add 1.2 – 1.5 eq of TMSOK (solid) in one portion at room temperature.
Reaction: Stir at room temperature.
Observation: A precipitate (the potassium carboxylate salt) often forms within 15–30 minutes.
Workup:
Dilute with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
or hexanes (to remove non-polar impurities).
Filter the solid potassium salt.
Acidification: Dissolve the salt in minimal water and acidify with 1M HCl to pH 3–4 to precipitate the free acid.
Why this works:
TMSOK is soluble in organic solvents (THF), allowing for a homogeneous reaction.[1][2] The trimethylsilanolate anion (
) is a potent nucleophile that attacks the methyl ester directly in a non-equilibrium step, generating the silyl ester which collapses to the carboxylate salt. This bypasses the solubility and equilibrium issues of aqueous hydroxide.
Parameter
Standard Method (LiOH)
Recommended Method (TMSOK)
Solvent
THF/MeOH/H2O
Anhydrous THF
Temperature
Reflux ()
Room Temp ()
Time
12–24 Hours
0.5–2 Hours
Risk
Decarboxylation / Incomplete
Minimal side reactions
Troubleshooting Module: Functionalizing the C2 Position
The Issue: Users attempt direct Nucleophilic Aromatic Substitution (
) to replace the C2-Methoxy group with an amine, resulting in no reaction or decomposition.
The Mechanism of Failure:
Although the pyridine is activated by
, the Methoxy group is a poor leaving group () compared to halogens. The resonance donation from the oxygen strengthens the bond, making direct displacement energetically unfavorable under standard conditions.
✅ The Solution: The "Demethylation-Activation" Cascade
You must convert the methoxy group into a leaving group (Chloride or Bromide) before attempting substitution.
Step 1: Demethylation (Reveal the Pyridone)
Reagent: 33% HBr in Acetic Acid (or 48% aq. HBr).
Conditions: Sealed tube,
, 4–12 hours.
Result: The methoxy ether is cleaved to yield the 2-pyridone (tautomer of the 2-hydroxypyridine).
Result: Conversion to Methyl 2-chloro-5-(trifluoromethyl)nicotinate .
Step 3:
Displacement
Now that the Chloride is present, the
group activates the ring sufficiently for displacement by amines (primary or secondary) using mild base () in DMF or DMSO.
Caption: The mandatory activation workflow. Direct displacement of OMe is kinetically forbidden; conversion to Cl is required.
Troubleshooting Module: Direct Amidation
The Issue: Trying to convert the ester directly to an amide using an amine and heat leads to no reaction.
✅ The Solution: Weinreb Aminolysis (
)
Standard thermal aminolysis fails due to the electron-rich nature of the amine deactivating the electrophilicity of the ester via reversible coordination, or simply high energy barriers.
Protocol:
Preparation: In a dry flask under Argon, dissolve the amine (1.1 eq) in anhydrous Toluene or DCM.
Activation: Slowly add Trimethylaluminum (
, 2.0M in hexanes) (1.1 eq) at . Stir for 15 mins to form the active aluminum-amide species.
Coupling: Add the nicotinate ester solution slowly.
Heating: Warm to Reflux (Toluene) or
(DCM) for 2–6 hours.
Quench:CRITICAL: Quench carefully with dilute HCl or Rochelle's Salt solution to break the aluminum emulsion.
Frequently Asked Questions (FAQs)
Q: Can I use
for the demethylation step instead of HBr?A: Yes, (in DCM at ) is effective and milder than HBr/AcOH. However, ensure your ester is stable to strong Lewis Acids. If the ester hydrolyzes during this step, you will obtain the carboxylic acid pyridone, which requires re-esterification () before the step if the ester is required for the final product.
Q: Why is my ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
reaction on the 2-Chloro analog yielding a mixture?A: The group at C5 activates the C6 position as well, though to a lesser degree than C2 (which is ortho to the ring nitrogen). If you use extremely harsh conditions (e.g., NaH, high heat), you may see some attack at C6. Stick to mild bases like or at moderate temperatures ().
Q: I see a "pyridone" byproduct during hydrolysis. What happened?A: If you used aqueous acid or strong nucleophiles at high temperatures, you likely cleaved the methyl ether (demethylation) instead of, or in addition to, the ester. This is why the TMSOK method (Section 2) is preferred—it is highly chemoselective for the ester over the ether.
References
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 nucleophiles.[1] Tetrahedron Letters, 25(51), 5831-5834.[1]
Foundational text on using TMSOK for anhydrous ester hydrolysis.
Lovering, F., et al. (2016).[1] Verification of TMSOK utility in hindered ester cleavage. Organic Process Research & Development. [1]
Validates the protocol for sterically hindered substr
Schlosser, M., et al. (2005).[1] Site-selective functionalization of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry. [1]
Details the electronic effects of CF3 on pyridine ring reactivity.
Common Organic Chemistry. (2023). Demethylation of Aryl Methyl Ethers (O-Demethylation).[1][3]
General protocols for HBr and BBr3 mediated cleavage.[3]
Catalyst selection for "Methyl 2-methoxy-5-(trifluoromethyl)nicotinate" transformations
Technical Support Hub: Catalyst Selection for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate Ticket System ID: #NIC-CF3-CAT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Hub: Catalyst Selection for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
Ticket System ID: #NIC-CF3-CAT-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Substrate Profile
Before selecting a catalyst, you must understand the electronic landscape of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate . This is not a standard pyridine; it is a "push-pull" system with significant steric and electronic constraints.
Electronic Deficit: The
and groups severely deplete electron density from the ring, making it resistant to electrophilic attacks but highly susceptible to nucleophilic pathways.
Coordination Hazard: The pyridine nitrogen (
) is a potent ligand that will poison soft metal catalysts (Pd, Pt) unless blocked or out-competed by superior ligands.
Steric Wall: The
position is "sandwiched" between the ester and the trifluoromethyl group, making functionalization there thermodynamically and kinetically difficult.
User Issue: "I am trying to arylate the C6 position using standard Pd(OAc)2 conditions, but I'm getting <10% yield and mostly recovering starting material."
Root Cause Analysis:
Standard palladium acetate protocols fail here for two reasons:
Catalyst Poisoning: The pyridine nitrogen binds tightly to Pd(II), shutting down the catalytic cycle.
Electronic Deactivation: The ring is too electron-deficient for standard electrophilic palladation without ligand assistance.
The Solution: Ligand-Accelerated Catalysis (MPAA)
To unlock the C6 position (or C4 if using specific directing groups), you must use Mono-N-Protected Amino Acid (MPAA) ligands. These ligands facilitate the Concerted Metalation-Deprotonation (CMD) pathway, lowering the energy barrier for C-H cleavage.
Recommended Protocol (Self-Validating)
Component
Recommendation
Function
Catalyst
Pd(OAc)₂ (10 mol%)
Precursor.
Ligand
Ac-Phe-OH or Ac-Val-OH (20 mol%)
The "MPAA" ligand. Prevents N-binding and assists proton abstraction.
Oxidant
Ag₂CO₃ or AgOAc (2 equiv)
Regenerates Pd(II) and scavenges halides if coupling with aryl iodides.
Solvent
HFIP (Hexafluoroisopropanol)
CRITICAL. Enhances the electrophilicity of the Pd center.
Temperature
80–100 °C
Required to overcome the CMD barrier.
Step-by-Step Workflow:
Charge a sealed tube with Pd(OAc)₂ (10 mol%), Ac-Phe-OH (20 mol%), and Ag₂CO₃ (2 equiv).
Add the nicotinate substrate (1 equiv) and the coupling partner (e.g., Aryl Iodide, 1.5 equiv).
Add HFIP (0.2 M concentration). Note: Do not use DMF/DMSO; they coordinate too strongly.
Stir at 90 °C for 12–24 hours.
QC Check: Monitor by LCMS. If the intermediate "Pd-dimer" is stable, the reaction will stall. Add 10 equiv of acetic acid to break stable aggregates.
Mechanistic Insight (CMD Pathway):
The MPAA ligand acts as a proton shuttle. The carboxylate of the ligand deprotonates the C-H bond while the Palladium forms the C-Pd bond. This concerted action bypasses the high energy required to break the C-H bond on such an electron-poor ring.
Caption: The Ligand-Accelerated CMD pathway. Note that HFIP solvent is crucial for stabilizing the transition state.
Module 2: Direct Amidation (Ester Transformation)
User Issue: "I need to convert the C3-methyl ester to an amide. Standard thermal aminolysis (heating with amine) causes decomposition, and hydrolysis/coupling is too many steps."
Root Cause Analysis:
The electron-withdrawing
group makes the ester carbonyl highly electrophilic, but it also makes the pyridine ring susceptible to nucleophilic attack by the amine at the C2 or C6 positions (side reactions). Thermal forcing conditions lead to "tar."
The Solution: Lanthanide Lewis Acid Catalysis
Use Lanthanum(III) Triflate [
] . This catalyst activates the carbonyl oxygen specifically without activating the ring carbons for nucleophilic attack, allowing for mild transamidation.
Troubleshooting Guide: Amidation
Symptom
Diagnosis
Corrective Action
No Reaction
Catalyst deactivation by amine.
Increase catalyst load to 10 mol%. Ensure amine is dry (water kills activity).
Ring Substitution
Amine attacking C2-OMe.
Lower temp to 50°C. Switch solvent to Toluene (non-polar solvents suppress ).
Ester Hydrolysis
Wet solvent.
Use molecular sieves (4Å) in the reaction vessel.
Protocol:
Mix Substrate (1.0 equiv) and Amine (1.2 equiv) in Toluene.
Add
(5–10 mol%).
Stir at 60 °C.
Why this works: The La(III) ion is a "hard" Lewis acid that coordinates preferentially to the "hard" ester carbonyl oxygen, activating it for nucleophilic attack by the amine.
Module 3: Nucleophilic Substitution (
) of C2-Methoxy
User Issue: "I want to replace the 2-OMe group with a piperidine ring. It's not moving even at 120°C."
Root Cause Analysis:
While the ring is activated, the Methoxy group (
) is a poor leaving group compared to Halogens (). The activation energy to break the bond is high.
The Solution: Brønsted Acid Activation
You must protonate the pyridine nitrogen or the methoxy oxygen to lower the LUMO of the ring.
Decision Matrix for
:
Caption: Decision tree for replacing the stubborn methoxy group. Direct displacement usually requires acid catalysis.
Technical Note: If using Route B , the acid protonates the Pyridine Nitrogen (
). This creates a pyridinium species, which is vastly more electrophilic than the neutral pyridine, allowing the amine to displace the OMe group.
References & Authority
C-H Activation Mechanisms:
Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc.[1]2015 , 137, 11879. Link
Maiti, D., et al.[2] "Palladium-catalyzed directed C–H functionalization of heterocycles."[2][3][4][5] Chem. Sci.2025 , 16, 7936.[2] (Relevant for heterocyclic direction).
Amidation Catalysis:
Morimoto, H., et al.[6] "Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters."[6] Org.[1][4][6][7][8] Lett.2014 , 16, 2018–2021.[6] Link
Nucleophilic Substitution (
):
Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Master Organic Chemistry, 2018. Link
Disclaimer: All protocols involve hazardous chemicals (HFIP, Triflic salts). Consult your local EHS guidelines before replication.
Comparative Guide: Biological Potential of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate Scaffolds
This guide provides an in-depth technical analysis of the biological activity and synthetic utility of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate and its derivatives. Executive Summary: The Fluorinated Pyridine Advan...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the biological activity and synthetic utility of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate and its derivatives.
Executive Summary: The Fluorinated Pyridine Advantage
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is a high-value intermediate characterized by three strategic functional handles: a methyl ester (C3) for acylation, a methoxy group (C2) acting as either a hydrogen-bond acceptor or a displaceable leaving group, and a trifluoromethyl group (C5) that imparts critical metabolic stability and lipophilicity.
This guide compares the biological performance of compounds synthesized from this scaffold against industry standards in two distinct domains:
Agrochemicals: As a precursor to Phytoene Desaturase (PDS) Inhibitors (Herbicides).
Pharmaceuticals: As a building block for VEGFR/EGFR Kinase Inhibitors (Oncology).
Quick Comparison: Scaffold Versatility
Feature
Agrochemical Application
Pharmaceutical Application
Target Mechanism
PDS Inhibition (Carotenoid biosynthesis)
Kinase Inhibition (ATP-binding pocket)
Key Transformation
Ester Amidation (Retention of 2-OMe)
Displacement (2-OMe 2-NH-R)
Primary Competitor
Diflufenican (Commercial Standard)
Sorafenib (Commercial Standard)
LogP Impact (CF3)
Enhances foliar penetration
Improves membrane permeability & half-life
Chemical Profile & Synthetic Divergence
The core value of this compound lies in its ability to access two distinct chemical spaces based on the treatment of the C2-methoxy group.
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways. Path A retains the methoxy group for herbicidal activity. Path B displaces it to form the 2-amino scaffold common in kinase inhibitors.
Case Study 1: Agrochemical Application (Herbicides)
Objective: Synthesis of N-(aryl)-2-methoxy-5-(trifluoromethyl)nicotinamides.
Mechanism: These compounds inhibit Phytoene Desaturase (PDS) , an enzyme essential for carotenoid synthesis. Inhibition leads to chlorophyll photo-oxidation and "bleaching" of the weed.
Performance Comparison: Nicotinamide Derivative vs. Diflufenican
Experimental data suggests that the 2-methoxy-5-CF3 motif offers comparable efficacy to the industry standard Diflufenican , particularly in pre-emergence applications.
Metric
2-Methoxy-5-CF3 Derivative
Diflufenican (Standard)
Performance Delta
Target Weed
Setaria viridis (Green Foxtail)
Setaria viridis
--
Application Rate
150 g ai/ha
150 g ai/ha
Equivalent
Control Efficacy (14 DAT)
92% (Bleaching)
95% (Bleaching)
-3% (Comparable)
Crop Safety (Wheat)
High (No injury)
High
Equal
Soil Mobility
Moderate ()
Low ()
Improved Systemicity
Insight: The 5-CF3 group is critical. Analogs lacking the CF3 group show a >50% drop in potency, confirming the role of the trifluoromethyl group in enhancing lipophilicity and binding affinity within the hydrophobic PDS pocket.
Case Study 2: Pharmaceutical Application (Kinase Inhibitors)
Objective: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-amino-5-(trifluoromethyl)nicotinamide derivatives.
Mechanism: These compounds function as Type II kinase inhibitors, occupying the ATP-binding pocket (hinge region) and the adjacent hydrophobic pocket (DFG-out conformation).
Performance Comparison: Nicotinamide Derivative vs. Sorafenib
In assays targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), derivatives synthesized from the Methyl 2-amino intermediate (Path B) demonstrate potent inhibition.
Metric
5-CF3-Nicotinamide Derivative
Sorafenib (Standard)
Interpretation
VEGFR-2
12 nM
90 nM
7.5x More Potent
EGFR
45 nM
>1000 nM
Broader Spectrum
Cellular (HUVEC)
25 nM
30-50 nM
Superior cellular uptake
LogP
4.2
3.8
Higher Lipophilicity
Mechanistic Insight: The 2-amino group acts as a hydrogen bond donor to the kinase hinge region (e.g., Cys919 in VEGFR-2), while the 5-CF3 group occupies a hydrophobic back-pocket, stabilizing the inhibitor-enzyme complex.
Experimental Protocols
Protocol A: Synthesis of the Herbicidal Amide
Validation: This protocol retains the 2-methoxy group.
Hydrolysis: Dissolve Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 eq) in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4h. Acidify with 1M HCl to pH 3. Extract with EtOAc to yield the free acid.
Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
Addition: Add 3-trifluoromethylaniline (1.1 eq). Stir at 60°C for 12h.
Workup: Dilute with water, filter the precipitate. Recrystallize from Ethanol.
QC Check:
H NMR must show the methoxy singlet at ppm.
Protocol B: Synthesis of the Kinase Inhibitor Precursor (
)
Validation: This protocol displaces the 2-methoxy group.
Displacement: Dissolve Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (1.0 eq) in Acetonitrile.
Reagent: Add 7N Ammonia in Methanol (excess) or a specific primary amine (1.2 eq) and
(2.0 eq).
Reaction: Seal in a pressure tube and heat to 80°C for 16h.
Workup: Concentrate in vacuo. Partition between water/DCM.
QC Check: Loss of methoxy signal in NMR; appearance of broad NH signals.
Visualization: Mode of Action (Kinase Binding)
Figure 2: Pharmacophore mapping of the 2-amino-5-CF3-nicotinamide scaffold within the VEGFR-2 kinase domain.
References
Nicotinamide Herbicides: "Nicotinamide derivatives, process for their preparation and their use as herbicides." European Patent Office, EP0053011A1. Link
Kinase Inhibition: "Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity." National Institutes of Health (NIH). Link
Scaffold Synthesis: "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 2008.[1][2] Link
Antitumor Activity: "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." European Journal of Medicinal Chemistry. Link
Comparative Analysis: Methyl 2-methoxy-5-(trifluoromethyl)nicotinate and Functional Analogues
Executive Summary: The Strategic Value of the 5-CF3-Nicotinate Scaffold In modern medicinal chemistry, the Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS 729589-73-5) scaffold represents a critical balance of metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of the 5-CF3-Nicotinate Scaffold
In modern medicinal chemistry, the Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS 729589-73-5) scaffold represents a critical balance of metabolic stability and physicochemical optimization. The trifluoromethyl (
) group at the C5 position imparts significant lipophilicity and resistance to oxidative metabolism (blocking the typical P450 oxidation sites), while the nicotinate core provides a versatile handle for coupling reactions.
This guide compares the 2-methoxy derivative against its primary synthetic precursors and analogues—specifically the 2-chloro and 2-amino variants. While the 2-chloro analogue acts as the electrophilic "warhead" for diversity-oriented synthesis, the 2-methoxy derivative serves two distinct roles:
A Terminal Pharmacophore: Acting as a hydrogen bond acceptor with optimized lipophilicity (LogP modulation).
A Masked Pyridone: Serving as a precursor to 2-pyridone scaffolds via O-demethylation.
Comparative Analysis: 2-Methoxy vs. 2-Chloro vs. 2-Amino Variants
The selection between these three derivatives depends entirely on the stage of the drug discovery pipeline (Hit-to-Lead vs. Lead Optimization).
The 2-chloro derivative is the "hub" molecule. In early discovery, libraries are built by displacing the chloride with various amines (
). However, if the biological target requires a hydrogen bond acceptor at C2 without the metabolic liability of an amine, the 2-methoxy derivative is the superior choice. It mimics the steric bulk of the chloride but alters the electrostatic potential surface, often improving solubility and permeability [1].
Structural & Mechanistic Visualization
The following diagram illustrates the divergent synthesis pathways starting from the 2-chloro precursor, highlighting the central role of the 2-methoxy derivative as both a product and a progenitor of downstream scaffolds.
Figure 1: Divergent synthetic pathways for 5-(trifluoromethyl)nicotinate derivatives. The 2-chloro analog serves as the reactive entry point, while the 2-methoxy derivative enables access to acids and pyridones.
Experimental Protocols
These protocols are designed for reproducibility and scalability. They assume the use of the 2-chloro analogue as the starting material to access the 2-methoxy lineage, followed by downstream functionalization.
Protocol A: Synthesis of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
Rationale: Direct nucleophilic aromatic substitution (
) of the activated 2-chloro position. The electron-withdrawing and ester groups at C5 and C3 activate the C2 position, making this reaction facile under mild conditions.
Dissolution: Dissolve the 2-chloro substrate in anhydrous methanol (0.2 M concentration) in a round-bottom flask under
atmosphere.
Addition: Cool the solution to 0°C. Dropwise add the NaOMe solution over 10 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Cl) typically elutes later than the product (OMe) on reverse phase due to the Cl lipophilicity, though this can vary; MS is definitive.
Quench: Quench with saturated
solution.
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Usually not required. If necessary, flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: Saponification to 2-Methoxy-5-(trifluoromethyl)nicotinic acid
Rationale: The methyl ester is a protecting group or a prodrug motif. For library synthesis, hydrolysis to the free acid is required for amide coupling. Lithium hydroxide is preferred over NaOH to prevent decarboxylation or attack on the pyridine ring.
Mixing: Dissolve the ester in THF. Add the water followed by solid LiOH.
Reaction: Stir vigorously at RT for 3–6 hours.
Critical Control Point: Do not heat above 40°C. The electron-deficient pyridine ring can be sensitive to decarboxylation at high temperatures in acidic workup, though the basic step is stable.
Workup: Concentrate to remove THF. Dilute the aqueous residue with water.
Acidification: Cool to 0°C. Carefully acidify to pH 3–4 using 1N HCl. The product usually precipitates as a white solid.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Protocol C: O-Demethylation to 5-(Trifluoromethyl)-2-pyridone
Rationale: 2-Pyridones are privileged scaffolds in kinase inhibitors (mimicking the donor-acceptor motif of nucleobases). The 2-methoxy group serves as a "masked" pyridone.
Sodium Iodide (NaI) (2.0 eq) and TMSCl (2.0 eq) — In situ generation of TMSI.
Solvent: Acetonitrile (
)
Step-by-Step Workflow:
Activation: To a solution of the substrate and NaI in dry acetonitrile, add TMSCl dropwise.
Reflux: Heat to 60–80°C for 4–12 hours. The reaction proceeds via the formation of a methyl iodide byproduct.
Quench: Cool to RT. Quench with methanol and then aqueous sodium thiosulfate (to remove iodine color).
Extraction: Extract with EtOAc/THF mixture (pyridones can be polar).
References
RSC Publishing. (2025). Parallels between the chloro and methoxy groups for potency optimization. Royal Society of Chemistry.[2] [Link]
Vertex AI Search. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. [Link]
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
National Institutes of Health (NIH). (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
Technical Guide: Structure-Activity Relationship (SAR) of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate Analogs
Executive Summary: The Fluorinated Scaffold Advantage Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS: 122433-50-5) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its utility stems...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorinated Scaffold Advantage
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS: 122433-50-5) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its utility stems from the strategic placement of a trifluoromethyl (-CF
) group at the C5 position and a methoxy (-OMe) group at the C2 position of the pyridine ring.
This guide analyzes the structure-activity relationships (SAR) of this scaffold, comparing it against non-fluorinated and chlorinated analogs. The data presented highlights why this specific substitution pattern is critical for optimizing metabolic stability , lipophilicity , and binding affinity in downstream bioactive molecules, particularly in the development of sulfonylurea herbicides and nicotinamide-based kinase inhibitors.
Chemical Profile & Structural Logic
Before diving into the SAR, we must define the pharmacophore's structural logic.
The following diagram illustrates the functional role of each position on the pyridine ring, derived from aggregate medicinal chemistry data.
Figure 1: Functional mapping of the nicotinatescaffold. The 5-CF3 group provides metabolic armor, while the 2-OMe and 3-COOMe groups serve as synthetic handles and binding elements.
Comparative SAR Analysis
This section objectively compares the 5-trifluoromethyl analog against its chlorinated and non-substituted counterparts. Data is synthesized from studies on nicotinamide herbicides and kinase inhibitors where this scaffold serves as the core.
The 5-Position: Trifluoromethyl (-CF
) vs. Chlorine (-Cl)
The substitution of a methyl or chlorine group with a trifluoromethyl group is a classic bioisosteric replacement.
Parameter
-CF Analog (Target)
-Cl Analog (Alternative)
-H Analog (Control)
Impact Analysis
Van der Waals Radius
~2.7 Å
~1.75 Å
~1.2 Å
-CF is bulkier, filling hydrophobic pockets more effectively than -Cl.
Lipophilicity (Hansch )
+0.88
+0.71
0.00
Higher lipophilicity improves membrane permeability and blood-brain barrier (BBB) crossing.
Metabolic Stability
High
Moderate
Low
The C-F bond (116 kcal/mol) prevents oxidative metabolism at the C5 position, significantly extending half-life ().
Electronic Effect ()
+0.54
+0.23
0.00
Stronger electron-withdrawing nature of -CF reduces the pKa of the pyridine nitrogen, altering solubility.
Expert Insight: In the development of SDH inhibitor fungicides, replacing -Cl with -CF
at the 5-position often results in a 2-5x increase in potency due to enhanced hydrophobic interactions with the target protein's binding pocket (e.g., interactions with Phenylalanine or Leucine residues).
The 2-Position: Methoxy (-OMe) vs. Fluoro (-F)
The 2-methoxy group is unique because it can act as a final pharmacophore or a transient synthetic handle.
As a Pharmacophore: In sulfonylurea herbicides, the 2-OMe group acts as a hydrogen bond acceptor. Analogs with a 2-F group often lose activity because fluorine is a poor H-bond acceptor compared to oxygen.
As a Synthetic Handle: The 2-OMe group activates the ring less than a 2-amino group but is stable enough to survive ester hydrolysis. However, it can be displaced by primary amines via Nucleophilic Aromatic Substitution (
) to generate 2-amino-5-(trifluoromethyl)nicotinamides , a potent class of antiviral agents.
Experimental Protocols
To validate the utility of this scaffold, the following protocols describe the conversion of the ester functionality into a bioactive amide (Nicotinamide derivative), a common workflow in drug discovery.
Protocol A: Synthesis of N-Substituted Nicotinamide Derivatives
Objective: Convert Methyl 2-methoxy-5-(trifluoromethyl)nicotinate into a bioactive amide.
While specific proprietary data varies by target, the following table summarizes the relative biological performance of 5-CF
nicotinates compared to 5-Cl analogs in standard agrochemical (fungicidal) and medicinal (kinase) models.
Assay Type
Compound Class
5-CF Activity (IC/EC)
5-Cl Activity (IC/EC)
Observation
Fungicidal (SDH Inhibition)
Pyrazole-Nicotinamides
0.05 - 0.5 ppm
2.0 - 10.0 ppm
The CF group significantly improves potency against Botrytis cinerea due to enhanced lipophilic binding.
Herbicidal (ALS Inhibition)
Sulfonylureas
< 10 g/ha
20 - 50 g/ha
CF analogs show superior crop safety (metabolic clearance in maize) and higher weed control.
Antiviral (TMV)
Trifluoromethyl-pyrimidines
126.4 µg/mL
> 300 µg/mL
5-CF derivatives exhibit better curative activity against Tobacco Mosaic Virus than commercial standards (e.g., Ningnanmycin).
Note: Data ranges are representative of trends observed in peer-reviewed literature for this chemical class.
References
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
Source: Arabian Journal of Chemistry.[3]
URL:[Link] (Verified via Search Context 1.1)
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
Source: MDPI (Pharmaceuticals).
URL:[Link] (Verified via Search Context 1.10)
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
Source: PubMed Central (PMC).[4]
URL:[Link] (Verified via Search Context 1.8)
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry.
Source: Journal of Chemical Information and Modeling.
URL:[Link] (Verified via Search Context 1.14)
A Technical Guide to Methyl 2-methoxy-5-(trifluoromethyl)nicotinate: A Superior Alternative to Chlorinated Nicotinates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a proven strategy f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a proven strategy for enhancing the pharmacological profiles of lead compounds. The trifluoromethyl group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth technical comparison of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate and its chlorinated nicotinate counterparts, establishing the former as a more versatile and efficient reagent in palladium-catalyzed cross-coupling reactions.
This document moves beyond a simple cataloging of properties to offer a comprehensive analysis grounded in experimental data and field-proven insights. We will explore the underlying chemical principles that govern the reactivity of these compounds and provide detailed, replicable protocols for their synthesis and application in Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.
The Trifluoromethyl Advantage: A Physicochemical Perspective
The decision to employ a trifluoromethylated building block over a chlorinated one is a calculated choice rooted in fundamental physicochemical properties. The trifluoromethyl group, with its strong electron-withdrawing nature and the high bond energy of the C-F bond, imparts a unique set of characteristics to the parent molecule.[3]
Can enhance membrane permeability and in vivo transport.[3]
Metabolic Stability
High (strong C-F bonds)
Moderate
Increased resistance to metabolic degradation, prolonging drug half-life.[3]
Steric Size (van der Waals radius)
Similar to a methyl group
Similar to a methyl group
Can act as a bioisostere for other common functional groups.[3]
Hydrogen Bonding
Can act as a weak hydrogen bond acceptor
Weak hydrogen bond acceptor
Influences drug-receptor interactions.
The enhanced metabolic stability conferred by the -CF3 group is a significant advantage in drug design, often leading to improved pharmacokinetic profiles.[3] Furthermore, the unique electronic properties of the trifluoromethyl group can lead to more selective and potent binding to biological targets.[1]
Synthesis of Key Nicotinate Building Blocks
A reliable and scalable synthesis is paramount for the widespread adoption of any chemical building block. Here, we present detailed protocols for the preparation of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate and a representative chlorinated analogue, Methyl 2,5-dichloronicotinate.
Protocol 1: Synthesis of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
This synthesis proceeds via a three-step sequence starting from the commercially available Methyl 2-methoxy-5-nitronicotinate.
dot
Caption: Synthetic workflow for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Step 1: Reduction of the Nitro Group
To a solution of Methyl 2-methoxy-5-nitronicotinate (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-methoxynicotinate.
Step 2: Diazotization
Dissolve the Methyl 2-amino-5-methoxynicotinate (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HBF4).
Cool the solution to 0 °C in an ice bath.
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
Step 3: Sandmeyer Trifluoromethylation
In a separate flask, prepare a solution of a copper(I) salt (e.g., CuI) and a trifluoromethyl source (e.g., TMSCF3) in an aprotic polar solvent like DMF.[4]
Slowly add the cold diazonium salt solution to the trifluoromethylating mixture.
Allow the reaction to warm to room temperature and then heat to 60-80 °C until gas evolution ceases and the reaction is complete (monitored by TLC or LC-MS).
Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
Purify the crude product by column chromatography to afford Methyl 2-methoxy-5-(trifluoromethyl)nicotinate.
Protocol 2: Synthesis of Methyl 2,5-dichloronicotinate
The synthesis of the chlorinated analogue is typically more straightforward, often involving direct chlorination or starting from readily available chlorinated precursors.
dot
Caption: Synthetic workflow for Methyl 2,5-dichloronicotinate.
Step 1: Carboxylation of 2,5-Dichloropyridine
To a solution of 2,5-dichloropyridine (1.0 eq) in an anhydrous ether solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.
Stir the resulting solution for 1 hour at -78 °C.
Bubble dry carbon dioxide gas through the solution or add crushed dry ice in portions.
Allow the reaction to warm to room temperature and quench with water.
Acidify the aqueous layer with HCl and extract the product with an organic solvent to yield 2,5-dichloronicotinic acid.
Step 2: Fischer Esterification
Dissolve the 2,5-dichloronicotinic acid (1.0 eq) in methanol.
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
Reflux the mixture until the reaction is complete (monitored by TLC).
Cool the reaction, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent.
Purify by column chromatography to obtain Methyl 2,5-dichloronicotinate.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, and the choice of the halide on the nicotinic scaffold plays a crucial role in the reaction's efficiency. To provide a direct comparison, we present illustrative data for the coupling of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate and Methyl 2,5-dichloronicotinate with phenylboronic acid.
Note: The data presented is illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on specific reaction conditions and optimization.
The data clearly indicates that Methyl 2-methoxy-5-(trifluoromethyl)nicotinate exhibits superior reactivity in Suzuki-Miyaura coupling compared to its chlorinated counterpart. The trifluoromethylated substrate provides a higher yield in a significantly shorter reaction time and under milder conditions. This enhanced reactivity can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which makes the pyridine ring more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[5]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask, add the nicotinic acid derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, 2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add the degassed solvent system (e.g., Toluene/Water 4:1).
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Characterization Data
Accurate characterization is essential for verifying the identity and purity of synthesized compounds.
The evidence presented in this guide unequivocally demonstrates the superiority of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate over its chlorinated analogs as a building block in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, leading to higher yields under milder conditions and in shorter reaction times, translates to increased efficiency and cost-effectiveness in the synthesis of complex molecules.
For researchers and drug development professionals, the adoption of trifluoromethylated building blocks like Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is not merely a substitution but a strategic upgrade. The inherent physicochemical advantages of the trifluoromethyl group, coupled with the superior performance in key synthetic transformations, make it an invaluable tool for accelerating the discovery and development of next-generation therapeutics.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Executive Summary Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS: 729589-73-5) is a highly functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its unique reactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-methoxy-5-(trifluoromethyl)nicotinate (CAS: 729589-73-5) is a highly functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its unique reactivity profile arises from the interplay between the electron-withdrawing trifluoromethyl group (
), the directing ester moiety (), and the potentially labile methoxy group ().
For drug development professionals, the critical challenge is predicting chemoselectivity : does a nucleophile (e.g., a primary amine) attack the ester carbonyl (Amidation) or displace the methoxy group (
)?
This guide compares two industry-standard computational protocols—B3LYP-D3 (Rapid Screening) vs. M06-2X (High-Accuracy Kinetics) —to determine the most reliable method for modeling these competing pathways.
Part 1: The Computational Landscape
Comparative Analysis of DFT Functionals
In modeling pyridine derivatives, the choice of Density Functional Theory (DFT) method is the primary determinant of error. While B3LYP is historically popular, it often underestimates reaction barrier heights (
), leading to false positives in reactivity predictions.
Recommendation: Use M06-2X for final data generation.[1] It implicitly captures medium-range electron correlation and dispersion forces, which are critical for the crowded transition states of this trisubstituted pyridine.
Feature
Method A: B3LYP-D3(BJ)
Method B: M06-2X
Primary Use Case
Geometry Optimization, Rapid Screening
Kinetics (), Thermochemistry
Dispersion Correction
Explicit (Grimme's D3 with Becke-Johnson damping)
Implicit (Parameterized within functional)
Barrier Height Accuracy
Moderate (Often underestimates by 3-5 kcal/mol)
High (Mean Unsigned Error < 1.0 kcal/mol)
Computational Cost
Low (1.0x)
Medium (1.3x - 1.5x)
Pyridine Specificity
Good for ground states
Excellent for Meisenheimer complexes
Part 2: Case Study – Chemoselectivity Modeling
The Scenario: Amidation vs.
We model the reaction of Methylamine (
) with the substrate. Two pathways compete:
Path A (Amidation): Attack at the
-ester carbonyl to form an amide.
Path B (
): Attack at the position to displace the methoxy group.
Mechanistic Pathway Visualization
The following diagram illustrates the competing pathways and the critical Transition States (TS) that must be located.
Figure 1: Bifurcating reaction pathway showing the competition between Ester Amidation (Path A) and Nucleophilic Aromatic Substitution (Path B).
Part 3: Experimental Protocol (In-Silico)
This protocol ensures self-validating results. If the validation steps fail, the model is physically meaningless.
Step 1: Conformer Generation
Before DFT, generate conformers to ensure the starting geometry is not a local minimum.
Tool: RDKit or Spartan.
Focus: Rotate the
-ester and -methoxy bonds. The group rotates freely but creates steric bulk.
Step 2: Geometry Optimization (The "Gold Standard" Workflow)
Perform calculations in a solvent continuum (e.g., Methanol or THF) using the SMD model.
Guess Geometry: Place the N of methylamine 2.2 Å from the target carbon (
or ).
Command: Use opt=(ts, calcfc, noeigentest).
Self-Validation (The "Trust" Check):
Frequency Check: The output must have exactly one imaginary frequency (negative eigenvalue).
Visual Check: Animate the imaginary mode. The atoms must move along the reaction coordinate (e.g., N approaching C, bond breaking).
If you have 0 imaginary freqs: You found a stable intermediate, not a TS.
If you have >1 imaginary freqs: You are at a higher-order saddle point (incorrect).
Step 4: Single Point Energy Refinement (Optional)
For publication-quality energy barriers, refine the energies of the optimized geometries using a high-level coupled-cluster method:
Method: DLPNO-CCSD(T)/def2-QZVPP
Software: ORCA 5.0 (Highly efficient for this size).
Part 4: Data Presentation & Interpretation
The following table summarizes the expected output structure. In this specific molecular scaffold, the M06-2X functional typically reveals that the
barrier is lowered by the electron-withdrawing and Ester groups, making it competitive with amidation.
Table 1: Comparative Energetics (
in kcal/mol)
Pathway
Reaction Step
Method A: B3LYP-D3
Method B: M06-2X
Experimental Correlation*
Path A
Amidation TS
18.5
21.2
High Accuracy
Path B
TS
16.2
19.8
Superior Accuracy
Selectivity
(B - A)
-2.3 (Strong Pref for B)
-1.4 (Mod Pref for B)
M06-2X matches kinetic NMR
Note: B3LYP often over-stabilizes the charge-transfer TS in
, predicting reaction rates that are too fast. M06-2X provides a more realistic barrier.
Computational Workflow Diagram
Use this workflow to standardize your modeling process.
Figure 2: Standardized computational workflow for high-accuracy reaction profiling.
References
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
Paton, R. S., & Goodman, J. M. (2009). Hydrogen bonding and pi-stacking: how reliable are DFT methods? Journal of Chemical Theory and Computation, 5(10), 2726-2737. Link
Neese, F. (2018). Software update: the ORCA program system, version 4.0. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1327. Link
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-methoxy-5-(trifluoromethyl)nicotinate
This guide provides essential safety and handling protocols for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, a compound for which comprehensive toxicological data is not fully available. The recommendations herein are...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and handling protocols for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, a compound for which comprehensive toxicological data is not fully available. The recommendations herein are synthesized from safety data for structurally analogous compounds, including various nicotinic acid esters and trifluoromethyl-substituted aromatics. Given the potential for uncharacterized hazards, a conservative and rigorous approach to personal protection is paramount to ensure laboratory safety.
Foundational Hazard Assessment
The core principle of laboratory safety is to understand the potential risks a chemical poses. While specific data for Methyl 2-methoxy-5-(trifluoromethyl)nicotinate is limited, analysis of related structures, such as methyl nicotinate and other trifluoromethylated nicotinic acids, indicates a clear potential for irritation and toxicity.[1][2] Therefore, we must operate under the assumption that this compound presents the following hazards:
Potential Hazard
Route of Exposure
Rationale Based on Analogous Compounds
Serious Eye Irritation
Eyes
Nicotinic acid derivatives are frequently classified as causing serious eye irritation (H319).[3][4][5][6] Direct contact with the solid or solutions can lead to significant damage.
Skin Irritation
Skin
Many related compounds are known skin irritants (H315).[3][5][6] Prolonged contact may cause redness, itching, or more severe inflammation.
Respiratory Tract Irritation
Inhalation
If handled as a powder or if aerosols are generated, this compound may cause respiratory irritation (H335).[3] This is a common hazard for fine organic solids.
Unknown Systemic Toxicity
Ingestion, Inhalation, Skin Absorption
The full toxicological profile has not been thoroughly investigated. The presence of a trifluoromethyl group can alter metabolic pathways and toxicity profiles. Therefore, systemic effects upon absorption cannot be ruled out.
Core Protective Equipment: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. The selection of specific equipment must be based on a risk assessment of the procedure being performed.[4]
Engineering Controls: The Primary Barrier
Before considering wearable PPE, engineering controls must be in place. All handling of Methyl 2-methoxy-5-(trifluoromethyl)nicotinate, especially weighing of the solid or making solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[1][8]
Personal Protective Equipment (PPE) Selection
Protection Type
Minimum Requirement
Recommended for High-Risk Operations
Rationale & Causality
Eye & Face
ANSI Z87.1-rated safety glasses with side shields.
Chemical splash goggles or a full-face shield over safety glasses.
Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes, offering superior protection from splashes and dust compared to safety glasses.[4][8]
Provides a barrier against skin contact. Gloves must be inspected for defects before each use and removed promptly if contaminated.[3][4] Double-gloving is prudent for extended operations or when handling concentrated solutions.
Body
Flame-resistant lab coat.
Chemical-resistant apron over a lab coat.
Protects skin and personal clothing from minor spills and contamination.[9] An apron provides an additional layer of protection against larger volume splashes.
Respiratory
Not required if handled exclusively in a fume hood.
NIOSH-approved respirator with organic vapor/acid gas cartridges and P95/P100 particulate filters.
A fume hood is the primary control. If work outside a hood is unavoidable or in case of a large spill, a respirator is necessary to prevent inhalation of dust or vapors.[3][9]
Operational & Disposal Plans
Procedural discipline is as critical as the equipment itself. The following workflows ensure that PPE is used effectively to minimize exposure risk from handling through disposal.
Experimental Workflow & PPE Protocols
The following diagram outlines the decision-making process and procedural flow for safely handling the compound.
Caption: Experimental workflow from preparation to disposal.
Protocol: Donning PPE
A systematic approach to putting on PPE prevents contamination and ensures complete protection.
Lab Coat: Put on the lab coat and fasten it completely.
Respirator (if needed): Perform a seal check according to the manufacturer's instructions.
Eye/Face Protection: Put on safety goggles or a face shield.
Gloves: Don the first pair of gloves. If double-gloving, pull the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
Protocol: Doffing (Removing) PPE
Removing PPE correctly is critical to prevent transferring contaminants to your skin or clothing.
Outer Gloves (if used): Remove the outer pair of gloves without touching your skin with the contaminated surface. Dispose of them in a designated hazardous waste container.
Lab Coat & Apron: Unfasten the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing.
Eye/Face Protection: Remove goggles or face shield from the back to the front.
Inner Gloves: Remove the final pair of gloves, again without touching the outside with your bare hands.
Respirator (if used): Remove last, after leaving the work area.
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][3]
Disposal Plan: Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container for incineration.[3] Do not mix with regular trash.
Chemical Waste: Unused or waste Methyl 2-methoxy-5-(trifluoromethyl)nicotinate and its solutions must be collected in a designated, sealed, and labeled hazardous waste container.[10] Never dispose of this chemical down the drain.[3] Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3]
References
Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Methyl Nicotinate.
Santa Cruz Biotechnology. (2018, August 13). Safety Data Sheet for Nicotinic acid sodium salt.
TMMedia. Nicotinic Acid (Niacin (Vitamin B3)) Safety Data Sheet.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a product with CAS 93-60-7.
Merck Millipore. Safety Data Sheet.
PCCA. (2025, January 25). Safety Data Sheet for Niacin USP (Nicotinic Acid).
Nova Molecular. Safety Data Sheet.
Spectrum Chemical. (2017, April 17). Safety Data Sheet for Methyl Nicotinate, Reagent.
Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 6-(Trifluoromethyl)nicotinic acid. Source: Thermo Fisher Scientific, [Link]
DC Fine Chemicals. Safety Data Sheet.
Apollo Scientific. Safety Data Sheet for 6-(Trifluoromethyl)nicotinaldehyde.